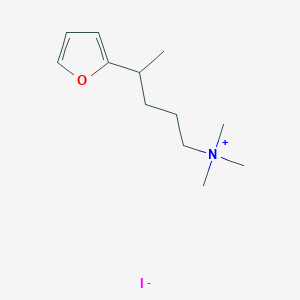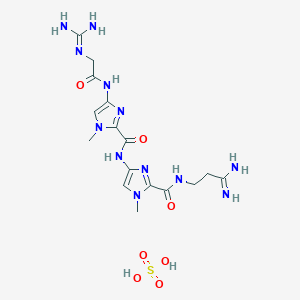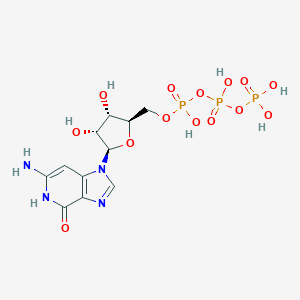
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid, also known as MBAA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MBAA is a benzothiazole derivative that has been synthesized using different methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is not well understood. However, studies have suggested that the compound may act as a fluorescent probe by binding to proteins and ligands. The binding of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid to proteins and ligands may result in a change in the fluorescence intensity of the compound, which can be used to study the binding interactions. The compound may also interact with metal ions and pH, leading to a change in its fluorescence intensity.
Efectos Bioquímicos Y Fisiológicos
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been reported to have low toxicity and is considered safe for laboratory experiments. The compound has been shown to bind to proteins and ligands, which can result in a change in their biochemical and physiological properties. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been studied for its potential applications in the development of new drugs and biosensors. The compound has also been studied for its potential applications in the detection of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is its high purity, which makes it suitable for laboratory experiments. The compound has low toxicity and is considered safe for use in laboratory experiments. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been used as a fluorescent probe to study the binding interactions between proteins and ligands. However, one of the limitations of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is its limited solubility in aqueous solutions, which can affect its performance in some laboratory experiments.
Direcciones Futuras
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has potential applications in various fields of scientific research, including the development of biosensors, new drugs, and the detection of cancer cells. Future studies could focus on improving the solubility of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid in aqueous solutions, which could enhance its performance in laboratory experiments. The compound could also be modified to improve its binding affinity to proteins and ligands, which could enhance its potential applications in the development of biosensors and new drugs. Future studies could also focus on the development of new methods for synthesizing 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid, which could improve its purity and yield.
Métodos De Síntesis
The synthesis of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been reported using different methods. One of the commonly used methods is the condensation reaction between 2-aminothiophenol and 2-chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid by acidification and recrystallization. Another method involves the reaction between 2-aminothiophenol and chloroacetic acid in the presence of triethylamine and potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid by acidification and recrystallization. The purity of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid synthesized by these methods has been reported to be around 98%.
Aplicaciones Científicas De Investigación
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been studied for its potential applications in various fields of scientific research. One of the significant applications of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is in the field of fluorescence spectroscopy. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been used as a fluorescent probe to study the binding interactions between proteins and ligands. The compound has also been used as a pH indicator and to detect metal ions. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been studied for its potential applications in the development of biosensors and in the detection of cancer cells. The compound has also been studied for its potential applications in the development of new drugs.
Propiedades
Número CAS |
103264-09-1 |
|---|---|
Nombre del producto |
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid |
Fórmula molecular |
C10H9NO2S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-benzothiazol-5-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8-4-7(5-10(12)13)2-3-9(8)14-6/h2-4H,5H2,1H3,(H,12,13) |
Clave InChI |
IWYBEKPGSYQVFQ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)CC(=O)O |
SMILES canónico |
CC1=NC2=C(S1)C=CC(=C2)CC(=O)O |
Sinónimos |
5-Benzothiazoleaceticacid,2-methyl-(6CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















